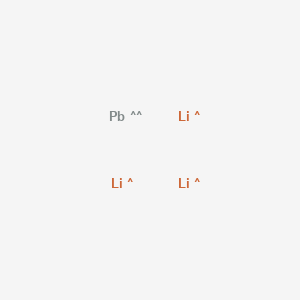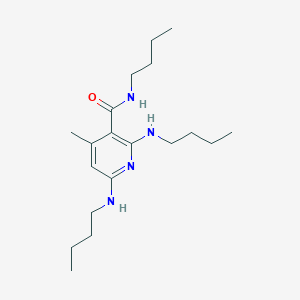
Pubchem_71400023
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubchem_71400023 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information. This compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of Pubchem_71400023 involves several steps and specific reaction conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane . Another method involves the reduction of tributyltin chloride with lithium aluminium hydride . These methods ensure the production of a pure and stable compound suitable for various applications.
Analyse Chemischer Reaktionen
Pubchem_71400023 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminium hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pubchem_71400023 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Pubchem_71400023 involves its interaction with specific molecular targets and pathways. It can inhibit or activate certain enzymes, proteins, or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Pubchem_71400023 can be compared with other similar compounds, such as those listed in databases like ChEMBL, KEGG Compound, and DrugBank . These compounds may have similar structures or functions but differ in their specific properties and applications. The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable resource for researchers and industry professionals alike.
Eigenschaften
CAS-Nummer |
60996-63-6 |
|---|---|
Molekularformel |
Li3Pb |
Molekulargewicht |
228 g/mol |
InChI |
InChI=1S/3Li.Pb |
InChI-Schlüssel |
LTCVOPPNULOTMP-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Li].[Li].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)













